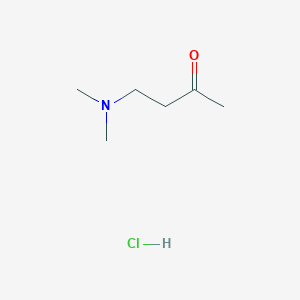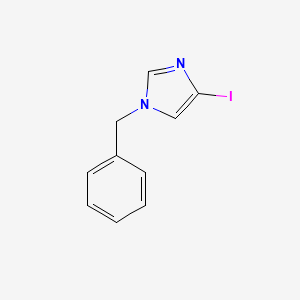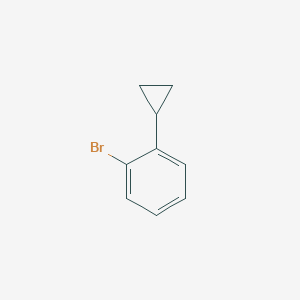
4-(Dimethylamino)butan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Dimethylamino)butan-2-one hydrochloride is a chemical of interest in various research studies due to its potential applications in medicinal chemistry. It serves as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. The studies provided explore the synthesis, molecular structure, and chemical reactions of derivatives of this compound, as well as their biological activities.
Synthesis Analysis
In the synthesis of diastereoisomeric alcohols, 4-Dimethylamino-3-phenyl-2-butanone was reduced and then separated by fractional crystallization of the corresponding hydrochloride salts . Another study involved the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which showed promising antituberculosis activity . These syntheses are crucial for the development of new therapeutic agents.
Molecular Structure Analysis
The molecular structure of the diastereoisomeric alcohols derived from 4-Dimethylamino-3-phenyl-2-butanone was elucidated using PMR spectroscopy, and the assignments were confirmed by mass spectral data . This structural analysis is essential for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For instance, 4-(N, N-Dialkylamino)-2-phenyl-2-(2-pyridyl)butanenitriles reacted with ethyl chloroformate to yield indolizinium and quinolizinium salts through a cyclization-N-dealkylation process . These reactions highlight the versatility of the 4-(Dimethylamino)butan-2-one scaffold in organic synthesis.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 4-(Dimethylamino)butan-2-one hydrochloride, the studies do imply that the compound and its derivatives have significant solubility in organic solvents, which is inferred from their ability to undergo reactions such as reduction and cyclization . The antimicrobial and antituberculosis activities of the synthesized compounds also suggest that the derivatives of 4-(Dimethylamino)butan-2-one hydrochloride have specific physicochemical properties that enable them to interact with biological systems .
Aplicaciones Científicas De Investigación
Antituberculosis Activity
4-Dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, structurally related to 4-(dimethylamino)butan-2-one hydrochloride, have shown promising results in antituberculosis activity. A specific derivative is in the final stage of clinical trials for clinical practice use (Omel’kov, Fedorov, & Stepanov, 2019).
Urotensin-II Receptor Agonist
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a compound related to 4-(dimethylamino)butan-2-one hydrochloride, has been identified as a nonpeptidic agonist of the urotensin-II receptor, potentially useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Recyclable Catalyst for Acylation
4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of 4-(dimethylamino)butan-2-one hydrochloride, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research provides detailed insights into the reaction mechanism (Liu, Ma, Liu, & Wang, 2014).
Antimicrobial Evaluation
Derivatives of 4-dimethylamino-3-phenyl-2-butanone, structurally related to 4-(dimethylamino)butan-2-one hydrochloride, were evaluated for antimicrobial properties, demonstrating significant antifungal activity (Dimmock et al., 1978).
Nonlinear Optical Absorption
A compound related to 4-(dimethylamino)butan-2-one hydrochloride was synthesized and demonstrated distinct nonlinear optical properties, suggesting potential applications in optical device technologies (Rahulan et al., 2014).
Safety And Hazards
4-(Dimethylamino)butan-2-one hydrochloride can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. It can cause irritation, sensitization, and corrosion on the skin and eyes. More detailed safety data and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .
Propiedades
IUPAC Name |
4-(dimethylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFREZFQSHYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butan-2-one hydrochloride | |
CAS RN |
54493-24-2 |
Source


|
| Record name | 4-(dimethylamino)butan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)







![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)


